Abnormal cannabidiol

描述

反常大麻二酚是大麻二酚的合成区域异构体,大麻二酚是从大麻植物中提取的化合物。与大多数其他大麻素不同,反常大麻二酚不会产生精神活性或镇静作用。 相反,它表现出独特的药理特性,如血管扩张、降低血压以及诱导细胞迁移和增殖 .

准备方法

合成路线和反应条件: 反常大麻二酚是从大麻二酚开始,通过一系列化学反应合成的。合成涉及对大麻二酚结构的区域选择性修饰。 一种常用的方法是使用酸催化的环化反应来重排大麻二酚的分子结构,从而形成反常大麻二酚 .

工业生产方法: 反常大麻二酚的工业生产通常涉及使用与实验室环境中相同的反应条件的大规模化学合成。 该过程针对更高的产量和纯度进行了优化,通常采用诸如高效液相色谱 (HPLC) 等先进的纯化技术来分离所需的化合物 .

化学反应分析

反应类型: 反常大麻二酚会发生各种化学反应,包括:

氧化: 反常大麻二酚可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将反常大麻二酚转化为不同的还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

科学研究应用

Antitumor Activity

Mechanism of Action

Abnormal cannabidiol has shown promising antitumor effects, particularly in the context of paclitaxel-resistant breast cancer cells. Research indicates that abn-CBD acts through non-CB1 and non-CB2 receptors, primarily GPR55 and GPR18, which are implicated in cancer progression. In vitro studies have demonstrated that abn-CBD can reduce tumor growth significantly when tested in cellular models and zebrafish xenograft models .

Case Study: Breast Cancer

A study published in Frontiers in Pharmacology highlighted the efficacy of abn-CBD alongside its analog O-1602 in reducing tumorigenesis. The results suggested that these atypical cannabinoids could serve as new leads for anticancer treatments, especially in cases where conventional chemotherapy fails .

Neuroprotective Effects

Inflammation Modulation

this compound exhibits neuroprotective properties by modulating glial cell activity and reducing the production of pro-inflammatory mediators. In a study involving primary astrocytic-microglial cocultures, abn-CBD was shown to influence scar formation and inflammatory responses, indicating its potential role in treating neurodegenerative diseases .

Case Study: Glial Cell Interaction

Research indicated that abn-CBD affects the behavior of microglia and astrocytes, which are critical for maintaining homeostasis in the central nervous system. The modulation of these cells suggests therapeutic avenues for conditions characterized by neuroinflammation .

Ocular Health

Intraocular Pressure Reduction

this compound has been investigated for its ability to lower intraocular pressure (IOP), which is crucial in managing glaucoma. In a controlled study involving Brown Norway rats, abn-CBD demonstrated significant IOP-lowering effects when administered both intraperitoneally and topically . This positions abn-CBD as a potential candidate for glaucoma treatment without the psychoactive effects commonly associated with cannabinoids.

Cardiovascular Protection

Gut-Brain Axis Interaction

Recent studies have explored the cardiovascular protective effects of abn-CBD, particularly concerning the gut-brain axis. Findings suggest that abn-CBD may mitigate cardiovascular risks associated with depression by influencing gut microbiota and related signaling pathways . This highlights its multifaceted role in both mental health and cardiovascular wellness.

Summary Table of Applications

作用机制

反常大麻二酚通过与传统大麻素不同的机制发挥作用。它与 GPR18 和 GPR55 等受体相互作用,这些受体不是经典大麻素受体家族(CB1 和 CB2)的一部分。 这些相互作用导致各种细胞反应,包括血管扩张、细胞迁移和增殖 .

类似化合物:

大麻二酚: 反常大麻二酚的母体化合物。与反常大麻二酚不同,大麻二酚不表现出血管扩张作用。

Δ9-四氢大麻酚: 大麻中的主要精神活性化合物,与反常大麻二酚相比具有不同的药理作用。

大麻萜酚: 另一种非精神活性大麻素,具有独特的药理特性.

独特性: 反常大麻二酚在不引起精神活性或镇静作用的情况下产生血管扩张作用和降低血压的能力方面是独一无二的。 它与非经典大麻素受体的相互作用进一步将其与其他大麻素区分开来 .

相似化合物的比较

Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike this compound, cannabidiol does not exhibit vasodilatory effects.

Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to this compound.

Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.

Uniqueness: this compound is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .

生物活性

Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has garnered attention for its unique biological activities, distinct from those of other cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC). This article delves into the biological activity of Abn-CBD, including its receptor interactions, pharmacodynamics, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-[(1R,6R)-6-(hydroxymethyl)-3-methyl-2-cyclohexen-1-yl]-5-pentylphenol

- Molecular Formula : CHO

- Molar Mass : 314.469 g·mol

Abn-CBD acts through mechanisms that are not fully understood but involve interactions with several receptors:

- GPR18 and GPR55 : Abn-CBD has been shown to interact with orphan receptors GPR18 and GPR55, which are believed to play roles in various physiological processes. Unlike CBD, which shows antagonistic activity at GPR55, Abn-CBD may act as an agonist at this receptor .

- Non-CB Receptor Activity : The compound does not primarily engage with the well-known CB1 and CB2 cannabinoid receptors. Instead, it appears to exert effects through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK) in microglia, which are critical for neuroinflammatory responses .

Pharmacodynamics

Research indicates that Abn-CBD has significant pharmacological effects:

- Vasodilation and Blood Pressure : Abn-CBD induces vasodilatory effects and lowers blood pressure without psychoactive effects, making it a candidate for therapeutic applications in cardiovascular health .

- Cell Migration and Proliferation : In vitro studies have demonstrated that Abn-CBD promotes cell migration and proliferation in human umbilical vein endothelial cells, suggesting potential applications in wound healing and tissue regeneration .

Inflammatory Conditions

Abn-CBD has shown promise in treating various inflammatory conditions:

- Colitis Models : Studies involving trinitrobenzene sulfonic acid-induced colitis in mice revealed that Abn-CBD enhances wound healing in endothelial and epithelial cells. This suggests its potential utility in gastrointestinal inflammatory diseases .

- Neuroprotection : Abn-CBD exhibits neuroprotective properties by modulating inflammatory responses in glial cells. Research has indicated its ability to reduce pro-inflammatory cytokine production, making it a candidate for therapies aimed at neurodegenerative diseases .

Diabetes Management

Recent studies have highlighted the role of Abn-CBD in preserving pancreatic beta cells in experimental models of Type 1 diabetes. It appears to ameliorate inflammation associated with beta-cell damage, indicating a potential therapeutic avenue for diabetes management .

Case Studies and Research Findings

属性

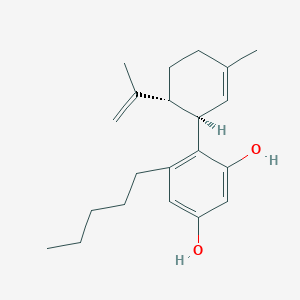

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945675 | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-55-0 | |

| Record name | Abnormal Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。